molecular formula C11H16N2O2 B153063 tert-Butyl (6-methylpyridin-3-yl)carbamate CAS No. 323578-37-6

tert-Butyl (6-methylpyridin-3-yl)carbamate

Cat. No.: B153063
CAS No.: 323578-37-6
M. Wt: 208.26 g/mol
InChI Key: GLNZGGFNQUSLIJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (6-methylpyridin-3-yl)carbamate can be synthesized through the reaction of 6-methylpyridin-3-amine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction typically occurs at room temperature and yields the desired product after purification.

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is often purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (6-methylpyridin-3-yl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxides, while reduction reactions produce amines .

Scientific Research Applications

tert-Butyl (6-methylpyridin-3-yl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (6-methylpyridin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biochemical effects. The pathways involved depend on the specific application and target enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (6-methylpyridin-3-yl)carbamate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its tert-butyl group provides steric hindrance, affecting its reactivity and stability. Additionally, the presence of the 6-methylpyridin-3-yl moiety allows for specific interactions with molecular targets, making it valuable in various research applications .

Biological Activity

tert-Butyl (6-methylpyridin-3-yl)carbamate is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its structure, which includes a tert-butyl group and a pyridine ring, suggests that it may interact with various biological targets, including enzymes and receptors. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N2O2C_{12}H_{16}N_{2}O_{2}, with a molecular weight of approximately 220.27 g/mol. The presence of the tert-butyl group contributes to its hydrophobicity, which may influence its bioavailability and interaction with biological membranes.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of enzymes, preventing substrate interaction and subsequent catalytic activity.
  • Receptor Modulation : It can also modulate receptor functions, affecting signaling pathways involved in various physiological processes.

These interactions can lead to significant biological effects, such as anti-inflammatory or neuroprotective actions.

In Vitro Studies

Research has identified that this compound exhibits notable activity as an enzyme inhibitor. For example, studies have shown that it can inhibit specific cytochrome P450 enzymes involved in drug metabolism. Such inhibition could enhance the efficacy of co-administered drugs by increasing their plasma concentrations.

Case Studies

  • CYP2A6 Inhibition : A study highlighted the potential of carbamate derivatives, including this compound, to inhibit CYP2A6, an enzyme critical for nicotine metabolism. This inhibition could lead to increased nicotine levels in smokers, potentially aiding smoking cessation efforts by prolonging the effects of nicotine and reducing withdrawal symptoms .
  • Neuroprotective Effects : In animal models, compounds similar to this compound have shown promise in protecting against neurodegenerative conditions by reducing oxidative stress and inflammation in neuronal cells . This suggests potential therapeutic applications in treating diseases like Alzheimer's.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Enzyme InhibitionInhibition of CYP2A6; increased nicotine levels ,
NeuroprotectionReduced oxidative stress; anti-inflammatory effects,
PharmacokineticsImproved bioavailability due to hydrophobicityGeneral Findings

Synthesis and Preparation Methods

The synthesis of this compound typically involves the reaction between tert-butyl carbamate and 6-methylpyridine under basic conditions. Common solvents include tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions are optimized to maximize yield while maintaining product purity .

Future Directions

Given its promising biological activities, further research into this compound could focus on:

  • In Vivo Studies : To evaluate its therapeutic potential in clinical settings.
  • Structure-Activity Relationship (SAR) Studies : To optimize its efficacy and selectivity for specific targets.
  • Development of Derivatives : To enhance its pharmacological profiles for various applications in drug development.

Properties

IUPAC Name

tert-butyl N-(6-methylpyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-8-5-6-9(7-12-8)13-10(14)15-11(2,3)4/h5-7H,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLNZGGFNQUSLIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70630499
Record name tert-Butyl (6-methylpyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

323578-37-6
Record name tert-Butyl (6-methylpyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 6-methylnicotinic acid (4.5 g, 32.8 mmol) in toluene (45.0 mL) were added DIPEA (4.67 g, 6.3 mL, 36.1 mmol) and diphenyl phosphorazidate (9.93 g, 7.78 mL, 36.1 mmol) and the suspension was stirred at room temperature for 15 minutes before tert-butanol (24.3 g, 30.8 mL, 328 mmol) was added and the reaction mixture was heated to 80° C. overnight. The reaction mixture was poured on saturated aqueous NH4Cl solution and EtOAc and the layers were separated. The aqueous layer was extracted six times with EtOAc. The organic layers were dried over MgSO4, filtered, treated with silica gel and evaporated. The compound was purified by silica gel chromatography on a 120 g column using a MPLC system eluting with a gradient of n-heptane:EtOAc (100:0 to 0:100). Colorless solid (5.05 g; 73%). MS (ESI): m/z=209.1 [M+H]+.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
6.3 mL
Type
reactant
Reaction Step Two
Name
diphenyl phosphorazidate
Quantity
7.78 mL
Type
reactant
Reaction Step Two
Quantity
30.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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